
Undec-5-EN-1-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-5-EN-1-YN-3-OL is an organic compound with the molecular formula C11H18O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, as well as a hydroxyl group (-OH) attached to the third carbon atom. This unique structure makes it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undec-5-EN-1-YN-3-OL can be synthesized through various methods. One common approach involves the use of alkyne and alkene precursors. For instance, a Grignard reaction can be employed, where an alkyne is reacted with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires a catalyst such as copper(I) iodide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or hydroboration-oxidation. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Undec-5-EN-1-YN-3-OL undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
Undec-5-EN-1-YN-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of unsaturated alcohols on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Undec-5-EN-1-YN-3-OL exerts its effects depends on the specific reaction or application. In general, the presence of both alkene and alkyne groups allows it to participate in a variety of chemical transformations. The hydroxyl group can act as a nucleophile, participating in substitution and addition reactions. The molecular targets and pathways involved will vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Undecen-1-ol: Similar in structure but lacks the alkyne group.
10-Undecyn-1-ol: Similar but lacks the alkene group.
1-Undecen-11-ol: Another similar compound with different positioning of functional groups.
Uniqueness
Undec-5-EN-1-YN-3-OL is unique due to the presence of both an alkene and an alkyne group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
129030-85-9 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
undec-5-en-1-yn-3-ol |
InChI |
InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,8-9,11-12H,3,5-7,10H2,1H3 |
Clé InChI |
BTXDZAHJSMJEOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


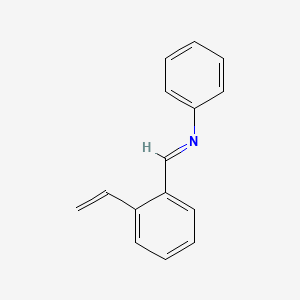
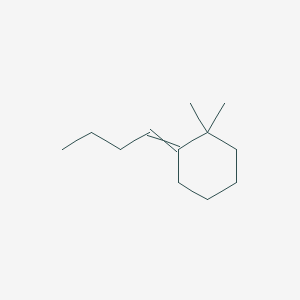

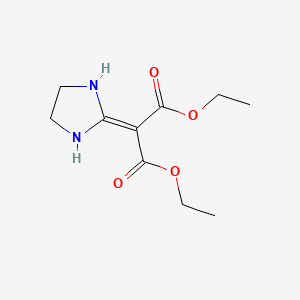

![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
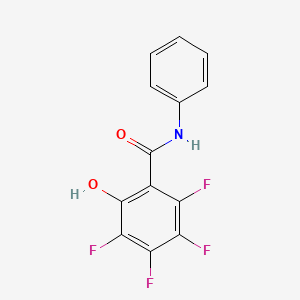
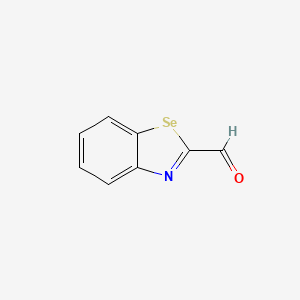
![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)

